

Spectral Analysis of 2-Bromo-5-(trifluoromethyl)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethyl)benzonitrile
Cat. No.:	B072685

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **2-Bromo-5-(trifluoromethyl)benzonitrile** (CAS No: 1483-55-2). Due to the limited availability of experimentally recorded spectra in public databases, this document focuses on predicted data derived from foundational spectroscopic principles and analysis of structurally similar compounds. It serves as a valuable resource for the identification and characterization of this important fluorinated building block in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectral data for **2-Bromo-5-(trifluoromethyl)benzonitrile**. These values are calculated based on established spectroscopic rules and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data

(Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.9-8.1	d	~8.4	Aromatic H (position 3)
~7.8-8.0	dd	~8.4, ~1.5	Aromatic H (position 4)
~7.7-7.9	d	~1.5	Aromatic H (position 6)

Note: The predicted chemical shifts and coupling constants are estimates. The actual spectrum may show slight variations. The aromatic protons form a complex splitting pattern due to their coupling relationships.

Table 2: Predicted ^{13}C NMR Spectral Data

(Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~138	Aromatic C-H
~135	Aromatic C-H
~132	Aromatic C-H
~131 (q, $J \approx 33$ Hz)	Aromatic C- CF_3
~122 (q, $J \approx 272$ Hz)	- CF_3
~118	Aromatic C-Br
~116	- $\text{C}\equiv\text{N}$
~112	Aromatic C-CN

Note: The chemical shifts are estimates. The carbon attached to the CF_3 group and the CF_3 carbon itself will appear as quartets due to coupling with the fluorine atoms.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration
~2230	Strong, Sharp	C≡N stretch
~1600, ~1480	Medium-Weak	C=C aromatic ring stretch
~1320	Strong	C-F stretch (asymmetric)
~1140	Strong	C-F stretch (symmetric)
~1070	Medium	C-Br stretch
~800-900	Strong	C-H out-of-plane bend

Note: These are characteristic absorption ranges for the functional groups present in the molecule.

Table 4: Expected Mass Spectrometry (MS) Data

m/z Value	Interpretation
251/249	Molecular ion peak [M] ⁺ , showing the characteristic ~1:1 isotopic pattern of bromine (⁷⁹ Br/ ⁸¹ Br). [1]
222/220	[M-CN] ⁺
170	[M-Br] ⁺
142	[M-Br-CN] ⁺

Note: The fragmentation pattern is predicted based on the stability of the resulting ions and neutral fragments.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for solid organic compounds like **2-Bromo-5-(trifluoromethyl)benzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. Additional experiments like DEPT-135 can be performed to aid in the assignment of carbon signals.
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).[2]
- Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[2]
- Background Correction: A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

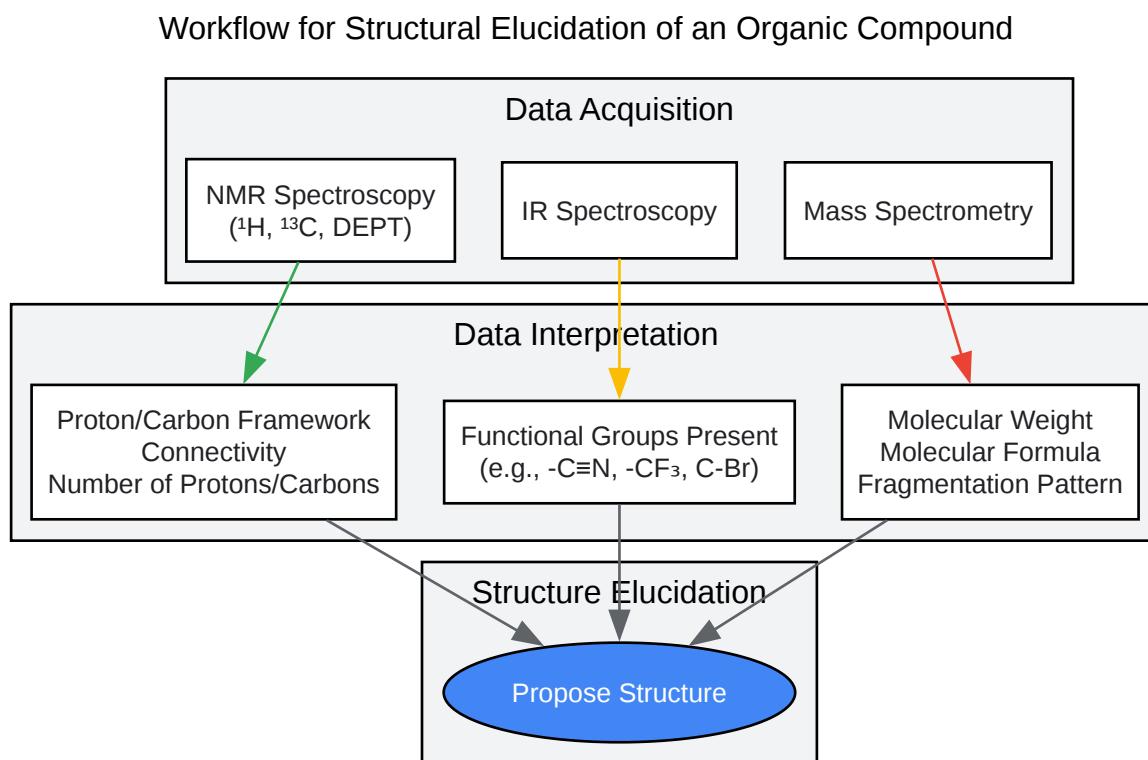
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3] Further dilution may be necessary depending on the instrument's sensitivity.
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for small organic molecules, which involves bombarding the vaporized sample with high-energy electrons to form a radical cation (molecular ion).[3]

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.



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Caption: Logical workflow for spectroscopic analysis.

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